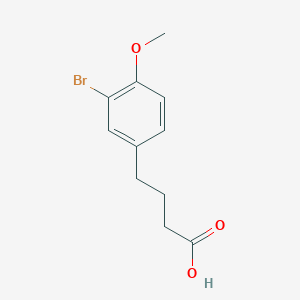

4-(3-Bromo-4-methoxyphenyl)butanoic acid

Description

Contemporary Relevance of Substituted Butanoic Acid Derivatives in Organic Chemistry

Substituted butanoic acid derivatives are a cornerstone of contemporary organic and medicinal chemistry, prized for their utility as both bioactive molecules and versatile synthetic intermediates. The butanoic acid scaffold, a four-carbon carboxylic acid, is a common motif in natural products and pharmaceuticals, offering a flexible linker and a key site for biological interactions.

In the realm of drug discovery, these derivatives have been investigated for a wide array of therapeutic applications. For instance, certain derivatives function as inhibitors of enzymes such as histone deacetylase (HDAC), a mechanism relevant to cancer therapy. biointerfaceresearch.comresearchgate.netnih.gov The structural modifications on the butanoic acid chain and any associated aromatic rings are crucial in dictating the potency and selectivity of these inhibitors. nih.gov Furthermore, butanoic acid derivatives have been explored for their potential as antiviral agents and are integral to the design of molecules targeting G protein-coupled receptors. biointerfaceresearch.com Their role extends to being key precursors in the synthesis of complex pharmaceuticals, where the carboxylic acid group provides a reactive handle for forming amides, esters, and other functional groups essential for building larger molecular frameworks. nbinno.comacs.orgacs.org

The table below summarizes the therapeutic areas where substituted butanoic acid derivatives have shown significant research interest.

| Therapeutic Area | Role of Butanoic Acid Derivative | Example Target |

| Oncology | Histone Deacetylase (HDAC) Inhibition | HDACs |

| Cardiovascular | Neprilysin (NEP) Inhibition | Neprilysin |

| Infectious Diseases | Antiviral Activity | Viral Enzymes |

| Neurology | G Protein-Coupled Receptor (GPCR) Ligand | GPCRs |

Strategic Significance of the Brominated Methoxy-Substituted Phenyl Moiety

The methoxy (B1213986) group (-OCH3) is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. This directing effect is a powerful tool for chemists to control the regioselectivity of further functionalization of the aromatic ring.

The bromine atom, while being a deactivating group, is an exceptionally useful functional handle. sunankalijaga.org Its presence opens up a vast toolbox of modern cross-coupling reactions, most notably the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.net These palladium-catalyzed reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the precise location of the bromine atom, enabling the construction of complex biaryl systems or the introduction of diverse molecular fragments. researchgate.net This versatility makes brominated intermediates highly sought after in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sunankalijaga.orgresearchgate.netnih.gov

The specific 3-bromo-4-methoxy substitution pattern is particularly noteworthy. The methoxy group at the 4-position activates the ring, while the bromine at the 3-position provides a strategic point for modification, influencing the electronic properties and steric environment of the molecule. This arrangement is found in various bioactive compounds and serves as a key structural motif in medicinal chemistry. nih.gov

The table below outlines the key characteristics of these substituents.

| Substituent | Type | Key Synthetic Role |

| Methoxy (-OCH3) | Activating, Ortho/Para-directing | Controls regioselectivity in electrophilic substitution |

| Bromo (-Br) | Deactivating, Ortho/Para-directing | Serves as a versatile handle for cross-coupling reactions |

Overview of Current Research Trajectories Involving the Compound

While extensive, peer-reviewed research focusing specifically on 4-(3-Bromo-4-methoxyphenyl)butanoic acid is not widely documented in publicly available literature, the strategic combination of its structural features allows for informed projections of its potential research applications. The compound's architecture strongly suggests its utility as a sophisticated intermediate or building block in several key areas of chemical science.

Medicinal Chemistry: A primary trajectory for a molecule of this nature is in the synthesis of novel therapeutic agents. Its close structural relationship to compounds like 4-(4-methoxyphenyl)butanoic acid, which serves as a starting material for the anticancer drug Alectinib, highlights its potential in oncology research. acs.orgacs.org The bromo-substituent offers a site for introducing further complexity through cross-coupling, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design. Researchers could utilize this compound to create libraries of novel molecules for screening against various biological targets, including kinases, GPCRs, or enzymes implicated in cardiovascular or metabolic diseases. nih.gov

Materials Science: Beyond pharmaceuticals, the compound is a candidate for the synthesis of advanced functional materials. nbinno.com The phenylbutanoic acid structure can be incorporated into polymer backbones or as pendant groups to create materials with tailored properties. The presence of the bromine atom allows for post-polymerization modification, enabling the grafting of other molecules onto a polymer surface. The methoxy group can influence properties such as solubility and thermal stability. Potential applications could include the development of novel liquid crystals, organic light-emitting diodes (OLEDs), or specialized polymers for biomedical devices.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromo-4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-15-10-6-5-8(7-9(10)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQHYXLUGHLKJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 3 Bromo 4 Methoxyphenyl Butanoic Acid and Analogues

Established Synthetic Pathways and Chemical Transformations

The construction of 4-(3-Bromo-4-methoxyphenyl)butanoic acid can be approached through several strategic pathways. These routes typically involve the sequential or convergent assembly of the two primary components: the butanoic acid scaffold and the substituted phenyl moiety.

A common and robust method for creating the 4-arylbutanoic acid structure involves a two-step sequence starting with a Friedel-Crafts acylation. This reaction joins an aromatic compound with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a 4-aryl-4-oxobutanoic acid intermediate. google.comgoogle.com The resulting keto acid is then subjected to a reduction reaction to convert the ketone functional group into a methylene (B1212753) group, completing the butanoic acid chain. Classic reduction methods like the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reactions are effective for this transformation.

An alternative strategy involves the catalytic reduction of a 4-aryl-4-oxobutanoic acid using hydrogen gas over a palladium on carbon (Pd/C) catalyst. google.com This method is often preferred due to its milder conditions. For example, 4-(4-methoxyphenyl)-4-oxobutanoic acid can be hydrogenated in a solvent mixture of toluene (B28343) and acetic acid at elevated temperatures to yield 4-(4-methoxyphenyl)butanoic acid. google.com

A general scheme for this approach is presented below:

| Step | Reaction Type | Reactants | Reagents/Catalyst | Product |

| 1 | Friedel-Crafts Acylation | Substituted Benzene (B151609), Succinic Anhydride | Lewis Acid (e.g., AlCl₃) | 4-(Aryl)-4-oxobutanoic acid |

| 2 | Ketone Reduction | 4-(Aryl)-4-oxobutanoic acid | e.g., H₂, Pd/C | 4-(Aryl)butanoic acid |

There are two primary strategies for incorporating the specifically substituted 3-bromo-4-methoxyphenyl group into the final molecule.

Strategy A: Bromination of a Precursor

This approach begins with the synthesis of 4-(4-methoxyphenyl)butanoic acid, as described previously. The subsequent step is a regioselective electrophilic aromatic substitution to introduce the bromine atom. The methoxy (B1213986) group (-OCH₃) on the phenyl ring is a strongly activating, ortho, para-directing group. Since the para position is blocked by the butanoic acid chain, bromination is directed to the ortho positions (C-3 and C-5). Careful control of reaction conditions using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid can favor mono-bromination at the C-3 position to yield the target compound. google.com

Strategy B: Building from a Pre-functionalized Ring

This strategy starts with an aromatic compound that already contains the desired 3-bromo-4-methoxy substitution pattern. For instance, 3-bromo-4-methoxytoluene could be halogenated on the methyl group to form 3-bromo-4-methoxybenzyl bromide. This electrophilic intermediate can then be used to alkylate a nucleophilic three-carbon synthon, such as diethyl malonate. Subsequent hydrolysis of the ester groups and decarboxylation would yield the final this compound. This approach offers excellent control over the substitution pattern of the aromatic ring from the outset. Syntheses of related structures have commenced from similarly functionalized aldehydes, such as 2-bromo-4,5-dimethoxybenzaldehyde, which are then elaborated into more complex targets. nih.gov

Selective functionalization is crucial for the synthesis of the target compound and its analogues. The most critical transformation is the regioselective bromination of the electron-rich 4-methoxyphenyl (B3050149) ring. The presence of the activating methoxy group facilitates the reaction, but controlling the extent of bromination is key to avoiding di-substituted byproducts. The choice of brominating agent and solvent can influence this selectivity.

For the creation of analogues, other selective functionalizations can be employed. For example, the methoxy group can be cleaved to yield a hydroxyl group. An organic solvent-free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid has been developed using aqueous hydrobromic acid, providing direct access to 4-(4-hydroxyphenyl)butanoic acid. rsc.org This highlights the potential for modifying the substitution pattern post-synthesis of the core scaffold to generate a library of related compounds.

Enantioselective Synthesis and Stereochemical Control

For analogues of this compound that contain a stereocenter, controlling the stereochemical outcome of the synthesis is paramount. This is typically achieved through either the use of chiral auxiliaries or catalytic asymmetric methods.

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed and can often be recovered. For the synthesis of chiral butanoic acid derivatives, an achiral carboxylic acid can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. researchgate.net The resulting N-acyl oxazolidinone can be converted into a chiral enolate, which then undergoes diastereoselective alkylation. Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid. This strategy has been widely applied in the synthesis of complex natural products. wikipedia.orgresearchgate.net

Catalytic asymmetric synthesis offers a more atom-economical approach. A powerful example is the rhodium-catalyzed asymmetric conjugate addition (RCAA) used in the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, a close analogue of the target compound. orgsyn.orgorgsyn.org In this method, a rhodium catalyst, in conjunction with a chiral phosphine (B1218219) ligand like (R)-BINAP, mediates the addition of a (4-bromophenyl)boronic acid to an α,β-unsaturated ester, such as ethyl crotonate. orgsyn.orgorgsyn.org This reaction establishes the stereocenter with high enantiomeric excess. The resulting ester is then hydrolyzed to the desired carboxylic acid. orgsyn.orgorgsyn.org

Example of Rhodium-Catalyzed Asymmetric Conjugate Addition orgsyn.org

| Parameter | Details |

| Reaction | 1,4-Conjugate addition of an arylboronic acid to an α,β-unsaturated ester |

| Substrates | (4-bromophenyl)boronic acid, ethyl (E)-but-2-enoate |

| Catalyst System | Bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430) [Rh(NBD)₂BF₄] |

| Chiral Ligand | (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP] |

| Solvent/Base | 1,4-Dioxane, Water, Triethylamine (TEA) |

| Product | (S)-Ethyl 3-(4-bromophenyl)butanoate |

| Outcome | High yield and high enantiomeric purity |

Diastereoselective synthesis involves creating a new stereocenter in a molecule that already contains one, with a preference for one diastereomer over the other. The existing chiral center influences the trajectory of the incoming reagent, leading to a selective outcome. researchgate.net

This approach is relevant when modifying a chiral butanoic acid scaffold that was previously synthesized using enantioselective methods. For instance, if an enantiopure 4-arylbutanoic acid derivative were subjected to a reaction at the α- or β-position of the acid chain, the existing stereocenter could direct the stereochemistry of the new center. Proline-catalyzed diastereoselective α-hydrazination reactions have been used to install a nitrogen-containing functional group adjacent to an existing stereocenter in butanoic acid derivatives, demonstrating this principle. researchgate.net Similarly, diastereoselective reductions of N-tert-butanesulfinylketimines, where the sulfinyl group acts as a potent chiral directing group, have been used to synthesize chiral amines with multiple stereogenic centers. osi.lv These methods provide powerful tools for the construction of complex, stereochemically defined analogues.

Resolution Techniques for Enantiomeric Purity

The enantiomers of chiral carboxylic acids, such as this compound, are often separated through techniques like enzymatic resolution or chiral chromatography. Enzymatic resolution is a widely used method that takes advantage of the stereoselectivity of enzymes, particularly lipases. These enzymes can selectively catalyze the esterification or hydrolysis of one enantiomer, allowing for the separation of the two. For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) are known to be effective in the kinetic resolution of various carboxylic acids. In a typical process, the racemic acid is reacted with an alcohol in the presence of the lipase. One enantiomer is preferentially converted to its ester, which can then be separated from the unreacted acid (the other enantiomer) by standard methods like extraction or chromatography. The ester can subsequently be hydrolyzed to yield the pure enantiomer of the acid.

Another powerful technique for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of racemic carboxylic acids. The choice of the mobile phase and the specific type of chiral column are crucial for achieving optimal separation.

Modern Catalytic Methods and Reaction Optimization

The synthesis of this compound and its analogues can be efficiently achieved using modern catalytic methods, which offer advantages in terms of yield, selectivity, and reaction conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are invaluable tools for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. Several of these reactions could be hypothetically applied to the synthesis of this compound.

One of the most versatile methods is the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst. For the synthesis of the target molecule, one could envision a coupling between a boronic acid derivative of a butanoic acid chain and a suitable dihaloaromatic compound, or vice versa. The choice of catalyst, ligands, base, and solvent is critical for the success of the reaction, especially when dealing with sterically hindered or electronically deactivated substrates.

The Heck reaction is another powerful palladium-catalyzed C-C bond-forming reaction. It typically involves the reaction of an unsaturated halide with an alkene. A possible synthetic route could involve the coupling of 3-bromo-4-methoxy-iodobenzene with a protected 3-butenoic acid ester, followed by reduction of the double bond. Optimization of reaction conditions, such as the palladium source, ligand, base, and solvent, is crucial to maximize the yield and selectivity.

While less direct for this specific target, the Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides, could be used to synthesize analogues. For instance, an aryl halide could be coupled with a butynoic acid derivative, followed by hydrogenation of the triple bond to obtain the desired butanoic acid side chain.

"Green Chemistry" Approaches in Bromination and Related Steps

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for bromination and other synthetic steps. Traditional bromination methods often use hazardous reagents like elemental bromine. Greener alternatives include the use of N-bromosuccinimide (NBS) in combination with a catalyst or using an oxidative bromination system with a bromide salt and an oxidant. For the bromination of a methoxy-substituted phenyl ring, regioselectivity is a key consideration, and reaction conditions must be carefully controlled to obtain the desired 3-bromo isomer.

Biocatalysis offers a green alternative for several synthetic transformations. For example, enzymes could potentially be used for the selective bromination of the aromatic ring or in the synthesis of the butanoic acid side chain. Furthermore, the use of greener solvents, such as water, ethanol, or supercritical fluids, is a key aspect of green chemistry. The development of catalytic reactions that can be performed in these solvents is an active area of research.

Solvent Effects and Reaction Condition Tuning

The choice of solvent can have a profound impact on the outcome of a chemical reaction, affecting reaction rates, yields, and selectivity. In transition metal-catalyzed coupling reactions, the solvent plays a crucial role in dissolving the reactants and the catalyst, and in stabilizing intermediates in the catalytic cycle. For example, in Suzuki-Miyaura couplings, a mixture of an organic solvent and an aqueous base is often used. The choice of the organic solvent can influence the efficiency of the transmetalation step.

Reaction conditions such as temperature, pressure, and the nature of the base and ligands also need to be carefully optimized. For instance, in the Heck reaction, the temperature can influence the rate of reaction and the formation of byproducts. The choice of the phosphine ligand in palladium-catalyzed reactions is also critical, as it affects the stability and reactivity of the catalyst. High-throughput screening techniques are often employed to rapidly identify the optimal reaction conditions for a specific transformation.

Phase-transfer catalysis (PTC) is another technique that can be used to improve reaction efficiency, particularly in reactions involving reactants that are soluble in different phases. By using a phase-transfer catalyst, it is possible to bring the reactants together at the interface of the two phases, thereby increasing the reaction rate.

Elucidation of Chemical Reactivity and Derivatization Pathways

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 4-(3-bromo-4-methoxyphenyl)butanoic acid is characterized by the distinct chemical properties of its bromine atom, carboxylic acid group, and methoxy (B1213986) group. Each of these sites offers a unique avenue for molecular modification.

Reactivity at the Bromine Atom

The bromine atom attached to the phenyl ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound. libretexts.orgorganic-chemistry.org For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with an aryl, heteroaryl, or vinyl group. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.com The electron-donating methoxy group and the weakly deactivating butanoic acid group can influence the reactivity of the aryl bromide.

Heck Reaction: The Heck reaction, another palladium-catalyzed process, allows for the substitution of the bromine atom with an alkene, leading to the formation of a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov This reaction is instrumental in the synthesis of substituted styrenes and other vinylated aromatic compounds. nih.gov

Grignard Reagent Formation: The bromine atom can react with magnesium metal in an anhydrous ether solvent to form a Grignard reagent. mnstate.eduwikipedia.orglibretexts.org This transformation converts the electrophilic carbon atom of the C-Br bond into a highly nucleophilic carbon-magnesium bond. The resulting Grignard reagent is a potent nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. However, the presence of the acidic proton of the carboxylic acid group is incompatible with the basic nature of the Grignard reagent and would require protection prior to its formation.

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides compared to aryl fluorides, nucleophilic aromatic substitution can occur under specific conditions, especially with strong nucleophiles and the presence of activating groups. science.govchemistrysteps.comlibretexts.orgyoutube.com In the case of this compound, the presence of the electron-donating methoxy group generally disfavors SNAr. However, with highly activated nucleophiles or under forcing conditions, replacement of the bromine atom may be achievable.

| Reaction Type | Reagents | Product Type | Key Considerations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound, Pd catalyst, Base | Biaryl or vinyl-substituted derivative | Choice of catalyst and base is crucial for optimal yield. |

| Heck Reaction | Alkene, Pd catalyst, Base | Vinylated aromatic compound | Stereoselectivity of the newly formed double bond can be controlled. |

| Grignard Reagent Formation | Mg metal, Anhydrous ether | Aryl magnesium bromide | Carboxylic acid group must be protected. |

| Nucleophilic Aromatic Substitution | Strong nucleophile | Substituted aromatic compound | Generally requires harsh conditions due to the electron-rich nature of the ring. |

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, most notably esters and amides.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, leads to the formation of the corresponding ester. This reaction, known as Fischer esterification, is a reversible process. masterorganicchemistry.comchemguide.co.uk The synthesis of various ester derivatives can be achieved by using different alcohols. medcraveonline.comontosight.ai

Amidation: The carboxylic acid can be activated and subsequently reacted with an amine to form an amide. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides. A variety of amides can be synthesized by employing different primary or secondary amines. acs.orgresearchgate.netorganic-chemistry.org Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids. researchgate.net

Modifications of the Methoxy Group

The methoxy group is generally stable, but it can be cleaved to yield the corresponding phenol (B47542) under specific conditions.

Demethylation: The ether linkage of the methoxy group can be cleaved using strong acids such as hydrobromic acid or Lewis acids like boron tribromide. This reaction converts the methoxy group into a hydroxyl group, yielding 4-(3-bromo-4-hydroxyphenyl)butanoic acid. The selective demethylation of methoxy groups is an important transformation in the synthesis of natural products and pharmaceuticals. researchgate.net

Synthesis and Characterization of Advanced Derivatives

The functional groups of this compound serve as points of attachment for the synthesis of a wide range of derivatives with potentially novel properties.

Amide and Ester Derivatives

As previously mentioned, the carboxylic acid functionality is readily converted into amides and esters. The synthesis of a library of such derivatives allows for the systematic exploration of structure-activity relationships in various applications. The characterization of these derivatives typically involves spectroscopic techniques such as NMR (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry to confirm their molecular structures. For instance, the synthesis of various amide and ester derivatives of cinnamic acid has been reported, highlighting the versatility of the carboxylic acid group for derivatization. nih.gov

| Derivative Type | Reactant | General Structure | Potential Application |

|---|---|---|---|

| Amide | Primary or Secondary Amine (R¹R²NH) | 4-(3-Bromo-4-methoxyphenyl)-N-(R¹,R²)-butanamide | Pharmaceuticals, Agrochemicals |

| Ester | Alcohol (R³OH) | R³ 4-(3-Bromo-4-methoxyphenyl)butanoate | Fragrances, Polymers |

Derivatives with Modified Butanoic Acid Chains

The butanoic acid chain itself can be a target for chemical modification, leading to derivatives with altered chain length, rigidity, or functionality.

Alpha-Halogenation: In the presence of a halogen and a suitable catalyst (e.g., phosphorus tribromide for bromination), the alpha-carbon of the butanoic acid chain can be halogenated. This reaction introduces a new reactive site for further functionalization.

Oxidation: The butanoic acid chain can be subject to oxidation reactions. For example, the oxidation of 4-oxo-4-phenylbutanoic acid has been studied, which can lead to the cleavage of the butanoic acid chain. derpharmachemica.com While the target molecule lacks the keto group, oxidative conditions could potentially lead to chain-shortened products.

Chain Extension or Shortening: Standard organic synthesis methodologies can be employed to extend or shorten the butanoic acid chain, providing access to a homologous series of compounds.

Introduction of Additional Functionalities on the Phenyl Ring

The 3-bromo-4-methoxyphenyl moiety of the parent compound is amenable to further functionalization through electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these transformations. The methoxy group (-OCH3) is a potent activating group and directs incoming electrophiles to the ortho and para positions relative to itself. Conversely, the bromine atom is a deactivating group but also an ortho, para-director.

In the case of this compound, the positions ortho and para to the strongly activating methoxy group are key sites for substitution. The para position is already occupied by the butanoic acid side chain. Therefore, electrophilic attack is predominantly directed to the positions ortho to the methoxy group. One of these positions is already substituted with bromine, leaving the other ortho position as the most probable site for the introduction of new functionalities.

Common electrophilic aromatic substitution reactions that can be envisaged for this compound include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely introduce a nitro group at the position ortho to the methoxy group, yielding a 2-nitro-3-bromo-4-methoxyphenyl derivative. Similarly, further halogenation would introduce another halogen atom at the same position. Friedel-Crafts acylation, a powerful tool for the introduction of keto functionalities, would also be directed to the activated position on the aromatic ring.

Amino-Functionalized Analogues (e.g.,researchgate.net,researchgate.net)

The synthesis of amino-functionalized analogues of this compound opens up a wide array of possibilities for further chemical modifications and the development of novel molecular scaffolds. One such key derivative is 4-amino-4-(3-bromo-4-methoxyphenyl)butanoic acid. The introduction of an amino group can be achieved through various synthetic routes, often involving the reduction of a nitro group or a reductive amination of a corresponding ketone.

These amino analogues are valuable precursors for a range of chemical transformations. The amino group can undergo N-acylation to form amides, which can then be utilized in intramolecular cyclization reactions such as the Bischler-Napieralski or Pictet-Spengler reactions to construct nitrogen-containing heterocyclic systems. Furthermore, the amino group can be diazotized and subsequently replaced by a variety of other functional groups, enhancing the molecular diversity accessible from this scaffold.

Intramolecular Cyclization Reactions and Heterocyclic Formation

The structural framework of this compound and its derivatives is particularly well-suited for intramolecular cyclization reactions, leading to the formation of a diverse range of heterocyclic compounds. These reactions are pivotal in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

A prominent example of such a transformation is the intramolecular Friedel-Crafts acylation. Treatment of this compound with a strong acid catalyst can induce the cyclization of the butanoic acid chain onto the aromatic ring, resulting in the formation of a tetralone derivative. This reaction proceeds through the formation of an acylium ion, which then acts as an electrophile in an intramolecular aromatic substitution.

Furthermore, the amino-functionalized analogues of this compound are key substrates for classic heterocyclic ring-forming reactions. For instance, an N-acylated β-arylethylamine derived from an amino precursor can undergo the Bischler-Napieralski reaction to yield a dihydroisoquinoline. This reaction is typically promoted by a dehydrating agent like phosphorus oxychloride and involves an intramolecular electrophilic attack of the electron-rich aromatic ring on an intermediate nitrilium ion. researchgate.netclockss.orgresearchgate.net

Similarly, the Pictet-Spengler reaction provides another powerful route to heterocyclic systems. nih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or a related heterocyclic structure. The electron-donating methoxy group on the phenyl ring of the starting material facilitates this electrophilic aromatic substitution, making it an efficient method for the construction of these complex ring systems.

The butanoic acid moiety can also be involved in the formation of other heterocyclic systems. For example, under appropriate conditions, it can be envisioned to participate in cyclization reactions to form lactones or other oxygen-containing heterocycles. The versatility of these intramolecular cyclization pathways underscores the utility of this compound as a building block in synthetic organic chemistry.

Applications As a Versatile Synthetic Intermediate in Organic Synthesis

Precursor in the Synthesis of Complex Organic Architectures

The utility of 4-(3-bromo-4-methoxyphenyl)butanoic acid as a precursor is evident in its application in the construction of intricate molecular frameworks. The presence of multiple reactive sites allows for a stepwise and controlled elaboration of the molecule. For instance, the carboxylic acid can be converted into esters, amides, or other functional groups, while the aryl bromide can participate in reactions such as Suzuki, Heck, or Sonogashira couplings. This dual reactivity enables the assembly of polyfunctional and sterically complex molecules that are often challenging to synthesize through other routes.

Role in the Elaboration of Diverse Organic Molecules

The structural motif of this compound is a key component in the synthesis of a variety of organic molecules. Its ability to undergo a range of chemical transformations makes it a valuable starting material for creating libraries of compounds with diverse functionalities. Chemists can leverage the reactivity of the aryl bromide to introduce different aromatic or aliphatic groups, thereby systematically modifying the properties of the resulting molecules. The butanoic acid side chain can also be manipulated to introduce chirality or to serve as an anchor point for attachment to other molecular fragments.

Contributions to Intermediates for Advanced Pharmaceutical Research

In the realm of medicinal chemistry, this compound plays a crucial role as an intermediate in the synthesis of compounds with potential therapeutic applications. Its structural features are often found in the core of bioactive molecules, making it a valuable starting point for the development of new drug candidates.

No Published Research Found on the Biological Activities of this compound

Following a comprehensive search of scientific literature and research databases, no specific studies detailing the in vitro and preclinical biological investigation of This compound were identified. Consequently, information regarding its antiproliferative, cytotoxic, and antimicrobial activities, as requested in the article outline, is not available in published research.

The investigation sought to uncover data related to the compound's effects on cancer cell lines, including its impact on cell cycle progression, viability, and the induction of apoptosis. Additionally, the search aimed to find information on the modulation of specific molecular targets, such as telomerase inhibition or endoplasmic reticulum stress, by this specific chemical entity.

Furthermore, the inquiry into the assessment of its antimicrobial and antibacterial potential yielded no results. There is no available data on the activity of this compound against either Gram-positive bacterial strains, such as Staphylococcus aureus, or Gram-negative bacterial strains like Escherichia coli and Pseudomonas aeruginosa.

While research exists for structurally similar compounds and analogues containing bromophenyl and methoxyphenyl moieties, the strict focus on "this compound" as per the user's instructions prevents the inclusion of such data. The scientific community has not, to date, published any findings on the specific biological activities outlined for this particular compound. Therefore, the requested article, with its detailed subsections on experimental findings and data tables, cannot be generated.

In Vitro and Preclinical Biological Investigation of 4 3 Bromo 4 Methoxyphenyl Butanoic Acid and Its Analogues

Assessment of Antimicrobial and Antibacterial Potentials (e.g.,[10],[11])

Activity against Mycobacterial Strains (e.g., Mycobacterium tuberculosis)

A thorough review of scientific literature reveals a lack of specific studies investigating the in vitro activity of 4-(3-Bromo-4-methoxyphenyl)butanoic acid against Mycobacterium tuberculosis or other mycobacterial strains. While research into novel antimycobacterial agents is a robust field, with various substituted aromatic compounds being synthesized and tested, specific data on the efficacy of this particular compound has not been reported.

General research in this area has identified that certain structural features of organic compounds can contribute to antimycobacterial activity. For instance, studies on other classes of compounds, such as S-benzylisothiosemicarbazones and ring-substituted quinolinecarboxylic acids, have demonstrated that substitutions on the aromatic ring can influence their activity against Mycobacterium tuberculosis. nih.govnih.gov Specifically, halogen substitutions, such as bromo and chloro groups, have been incorporated into various molecular scaffolds that have shown promise. nih.gov However, without direct experimental data, the potential antimycobacterial effects of this compound remain speculative.

The following table summarizes the status of research in this area:

| Compound Investigated | Activity against Mycobacterial Strains | Data Availability |

| This compound | Not Reported | No specific data found |

Other Pharmacological Explorations in Preclinical Models

Preclinical investigations into other pharmacological activities of this compound, such as antihypertensive effects, have not been reported in the available scientific literature. While various classes of compounds containing substituted phenyl rings are explored for their cardiovascular effects, specific data for this compound is absent.

For context, studies on other butanoic acid derivatives have shown some potential for antihypertensive activity through mechanisms like endothelin antagonism. nih.gov Additionally, research into phenolic acids has demonstrated that they can protect endothelial cells from oxidative damage, a key factor in hypertension. nih.gov However, the unique combination of a bromo and a methoxy (B1213986) group on the phenyl ring of this compound means that its pharmacological profile cannot be predicted from these related but distinct molecules. In vivo animal models have not yet been utilized to explore the potential antihypertensive or other pharmacological effects of this specific compound.

Metabolic Studies in Non-Human Biological Systems

The metabolic fate of this compound in non-human biological systems has not been specifically documented in the reviewed scientific literature. In vitro and in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile are not publicly available.

The metabolism of halogenated aromatic compounds can be complex and is influenced by the nature and position of the halogen substituent. epa.gov In general, such compounds can undergo Phase I metabolic reactions, such as oxidation and dehalogenation, catalyzed by cytochrome P450 enzymes, and Phase II reactions, involving conjugation with endogenous molecules to facilitate excretion. nih.govmdpi.com Studies on other brominated aromatic compounds have shown that metabolism can lead to various hydroxylated and debrominated metabolites. researchgate.net However, without specific experimental data for this compound, its metabolic pathways, the enzymes involved, and the nature of its metabolites in any biological system remain unknown.

Advanced Structural Characterization and Theoretical Computational Studies

Comprehensive Spectroscopic Analyses for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of 4-(3-bromo-4-methoxyphenyl)butanoic acid, providing insights into its constituent functional groups and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides a map of the hydrogen and carbon atoms within a molecule. Based on data from analogous compounds such as 4-(4-methoxyphenyl)butyric acid and various bromo-methoxy-phenol derivatives, a predicted NMR spectrum for the target compound can be detailed. The bromine atom and methoxy (B1213986) group will induce characteristic shifts in the aromatic region, while the butanoic acid chain will exhibit predictable aliphatic signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, the methoxy group, and the acidic proton of the carboxyl group. The aromatic protons on the 1,2,4-trisubstituted benzene (B151609) ring would likely appear as a set of coupled multiplets. The methylene (B1212753) groups of the butanoic acid chain will present as multiplets due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in a different chemical environment. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity. The carbonyl carbon of the carboxylic acid will appear far downfield. Data from butanoic acid itself shows four distinct carbon environments, a pattern that would be extended by the substituted aromatic ring in the target molecule. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for this compound.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| -COOH | ~12.0 (singlet, broad) | ~179.0 |

| Ar-H (adjacent to Br) | ~7.35 (doublet) | ~112.0 |

| Ar-H (adjacent to chain) | ~7.10 (doublet of doublets) | ~129.0 |

| Ar-H (adjacent to OMe) | ~6.90 (doublet) | ~111.5 |

| -OCH₃ | ~3.85 (singlet) | ~56.0 |

| Ar-CH₂- | ~2.60 (triplet) | ~35.0 |

| -CH₂-CH₂-COOH | ~2.35 (triplet) | ~33.5 |

| -CH₂-CH₂-CH₂- | ~1.95 (multiplet) | ~26.5 |

| Ar-C-Br | N/A | ~111.0 |

| Ar-C-OMe | N/A | ~155.0 |

| Ar-C (ipso to chain) | N/A | ~133.0 |

Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is crucial for identifying the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by characteristic absorptions from the carboxylic acid group. A very broad peak from approximately 2500 to 3300 cm⁻¹ is anticipated, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ is expected for the C=O (carbonyl) stretch. Other significant peaks would include C-O stretching of the acid and the ether linkage, C-H stretching from the aromatic and aliphatic parts, and C=C stretching vibrations within the aromatic ring. A DFT study on the related compound 4-bromo-3-(methoxymethoxy) benzoic acid supports the assignment of these vibrational modes. researchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. Strong signals are expected for the aromatic ring C=C stretching vibrations.

Table 2: Expected Characteristic IR Absorption Bands.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid dimer) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-2960 | Medium |

| C=O stretch (Carboxylic acid) | 1700-1725 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium-Strong |

| C-O stretch (Acid & Ether) | 1200-1320 | Strong |

| C-Br stretch | 500-600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₃BrO₃), the molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The fragmentation of aliphatic carboxylic acids often involves characteristic cleavage patterns. miamioh.edu The molecular ion is often weak. docbrown.info Key fragmentation pathways for the target compound would likely include:

McLafferty Rearrangement: A common fragmentation for carbonyl compounds with a γ-hydrogen, which would lead to a characteristic neutral loss.

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group.

Loss of the Butanoic Acid Side Chain: Cleavage at the benzylic position to form a stable bromomethoxybenzyl cation.

Loss of Bromine: Cleavage of the C-Br bond.

Analysis of the non-brominated analog, 4-(4-methoxyphenyl)butyric acid, shows a strong peak corresponding to the methoxybenzyl cation. nih.govnist.gov A similar fragmentation would be expected for the brominated compound.

Crystallographic Analysis of Related Compounds and Derivatives

While a single-crystal X-ray diffraction study for this compound itself is not publicly available, analysis of closely related structures provides significant insight into its likely solid-state conformation and intermolecular interactions.

Single Crystal X-Ray Diffraction Studies

X-ray crystallography on related aromatic carboxylic acids and bromoanisole derivatives reveals common structural motifs. dntb.gov.uarsc.org For instance, the crystal structure of anisic acid (p-methoxybenzoic acid) confirms that molecules form hydrogen-bonded dimers. rsc.org The molecule is largely planar, though some distortion can occur due to intermolecular forces in the crystal lattice. It is expected that this compound would also adopt a relatively planar conformation, at least in the phenyl-methoxy portion, with the flexible butanoic acid chain able to adopt various conformations.

Analysis of Supramolecular Interactions and Crystal Packing

The solid-state architecture is governed by a variety of intermolecular forces.

Hydrogen Bonding: The most significant interaction directing the crystal packing of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups. researchgate.netrsc.org This is a highly robust supramolecular synthon that would be the primary organizing feature in the crystal structure of the title compound.

Halogen Bonding and Other Interactions: The bromine atom plays a crucial role in the supramolecular assembly. Studies on bromo-substituted anisole (B1667542) derivatives show that bromine significantly influences crystal packing, often inhibiting π–π stacking that might otherwise occur and instead promoting other interactions like C-H···π contacts. dntb.gov.uaresearchgate.net Depending on the electronic environment, the bromine atom can participate in halogen bonding (Br···O or Br···Br interactions), which are directional interactions that can be engineered to build specific solid-state architectures. researchgate.net The interplay between the strong carboxylic acid hydrogen bonding and these weaker, yet significant, halogen-mediated interactions would ultimately define the three-dimensional crystal lattice.

Quantum Chemical Calculations and Molecular Modeling

Theoretical studies employing quantum chemical calculations are crucial for understanding the electronic structure and properties of a molecule. However, no specific research applying these methods to this compound has been found.

Density Functional Theory (DFT) Studies on Molecular Architecture and Properties

No published Density Functional Theory (DFT) studies were located for this compound. Such studies would typically provide insights into the optimized molecular geometry, bond lengths, bond angles, and electronic properties, but this information is not available.

Molecular Electrostatic Potential (MEP) Analysis

There are no available Molecular Electrostatic Potential (MEP) analyses for this compound. An MEP analysis would identify the electron-rich and electron-deficient regions of the molecule, which is important for predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This analysis is key to understanding the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis

No Natural Bond Orbital (NBO) analyses for this compound were found in the scientific literature. NBO analysis would provide detailed information about charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.

Conformational Analysis and Energy Landscapes

Detailed conformational analyses and the corresponding energy landscapes for this compound have not been published. This type of study is essential for identifying the most stable conformations of the molecule, which influences its biological activity and physical properties.

Molecular Docking and Ligand-Target Interaction Studies

No molecular docking studies involving this compound as a ligand have been reported. These computational simulations are used to predict the binding affinity and interaction mode of a molecule with a specific biological target, such as a protein or enzyme. In the absence of such studies, no data on its potential biological targets or binding interactions can be provided.

Future Research Directions and Interdisciplinary Potential

Development of Next-Generation Synthetic Methodologies

While established methods for synthesizing substituted phenylbutanoic acids exist, future research will likely focus on developing more efficient, scalable, and sustainable synthetic pathways. Traditional multi-step syntheses can be resource-intensive and may generate significant waste. Next-generation methodologies could overcome these limitations through innovative chemical strategies.

Key areas for development include:

Catalytic C-H Activation: Direct functionalization of the butanoic acid chain or the aromatic ring through transition-metal-catalyzed C-H activation could significantly shorten synthetic routes by eliminating the need for pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 4-(3-bromo-4-methoxyphenyl)butanoic acid and its derivatives can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processing.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and potentially improve yields for key steps such as bond formation or cyclization reactions involving the butanoic acid backbone. nih.gov For instance, microwave-assisted aldol (B89426) condensation has been successfully used for synthesizing related 4-oxo-2-butenoic acids from methyl ketones and glyoxylic acid. nih.gov

Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild conditions, reducing the environmental impact. Future work could explore enzymes for stereoselective synthesis of chiral derivatives, which is crucial for biological applications.

A comparison of a hypothetical traditional route versus a potential next-generation approach is outlined below.

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis (Hypothetical) | Next-Generation Synthesis (Proposed) |

|---|---|---|

| Key Strategy | Multi-step linear synthesis (e.g., Friedel-Crafts acylation, reduction, bromination). | Convergent synthesis using C-H activation or cross-coupling in a flow reactor. |

| Step Count | 4-6 steps | 2-3 steps |

| Reagents | Stoichiometric strong acids/bases, hazardous brominating agents. | Catalytic amounts of transition metals, greener solvents. |

| Reaction Time | Days | Hours |

| Sustainability | High waste generation, use of harsh reagents. | Reduced solvent usage, high atom economy, potential for catalyst recycling. |

This table is interactive and represents a conceptual comparison.

Rational Design of Biologically Active Analogues and Probes

The structure of this compound serves as an excellent starting point for the rational design of novel, biologically active molecules. Arylalkanoic acids are known intermediates for various therapeutic agents, including estrogen receptor modulators and peroxisome proliferator-activated receptor (PPAR) activators. nih.govnih.gov By systematically modifying the core structure, researchers can develop analogues with tailored properties to act as therapeutic candidates or as chemical probes to investigate biological pathways.

Future design strategies could involve:

Modification of the Phenyl Ring: The bromine atom is a key functional handle for introducing diverse substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of a vast chemical space to optimize interactions with biological targets. The methoxy (B1213986) group can also be demethylated to a hydroxyl group or replaced with other alkoxy groups to modulate activity.

Alterations to the Butanoic Acid Chain: The length and rigidity of the aliphatic chain can be modified. Introducing double bonds, cyclopropyl (B3062369) groups, or heteroatoms could alter the conformation and binding affinity of the molecule.

Stereochemical Exploration: Creating chiral centers on the butanoic acid chain and resolving the enantiomers is critical, as biological systems often exhibit stereospecific recognition. For example, the synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid highlights the importance of stereochemistry for this class of compounds. orgsyn.org

These rationally designed analogues can function as fluorescent probes for imaging biological processes in living cells. rsc.orgrsc.org By attaching a fluorophore to the core structure, researchers can create tools to visualize the localization and dynamics of specific cellular targets non-invasively. rsc.org

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation is revolutionizing drug discovery by making the process more efficient and rational. researchgate.netjddhs.com This integrated approach can be powerfully applied to the exploration of derivatives of this compound.

The workflow typically involves an iterative cycle:

In Silico Design and Screening: A virtual library of analogues is created based on the core scaffold. Computational tools such as molecular docking are used to predict how these virtual compounds might bind to the active site of a specific protein target. researchgate.netmdpi.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate chemical structures with biological activities. jddhs.com

Chemical Synthesis: The most promising candidates identified through computational screening are then synthesized in the laboratory.

In Vitro Validation: The synthesized compounds are tested in biological assays (e.g., enzyme inhibition assays, cell-based assays) to determine their actual activity and potency.

Model Refinement: The experimental data is used to refine the computational models, improving their predictive accuracy for the next round of design and screening. jddhs.com

This iterative process accelerates the identification of lead compounds and reduces the reliance on costly and time-consuming high-throughput screening of large, random chemical libraries. researchgate.netjddhs.com

Table 2: Hypothetical Integrated Drug Discovery Data

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |

|---|---|---|---|---|

| Parent | 3-Bromo-4-methoxy | -7.5 | 15.2 | 12.5 |

| Analog-01 | 3-Cyano-4-methoxy | -8.2 | 8.1 | 9.3 |

| Analog-02 | 3-Phenyl-4-methoxy | -9.1 | 2.5 | 3.1 |

| Analog-03 | 3-Bromo-4-hydroxy | -7.9 | 10.5 | 11.0 |

| Analog-04 | 3-Phenyl-4-hydroxy | -9.5 | 1.1 | 1.4 |

This interactive table presents hypothetical data to illustrate the correlation between computational predictions and experimental results in a drug discovery workflow.

Exploration of Novel Applications in Materials Science or Biotechnology

The unique chemical features of this compound also suggest potential applications beyond medicine, particularly in materials science and biotechnology.

Materials Science: The compound can serve as a functional monomer for the synthesis of advanced polymers. nbinno.com The carboxylic acid group allows for polymerization into polyesters or polyamides, while the aromatic ring contributes to thermal stability and specific mechanical properties. The bromine atom is particularly valuable as it can be used for post-polymerization modification, allowing for the grafting of other functional molecules onto the polymer backbone. This could lead to the development of materials with tailored properties, such as specific solubility, conductivity, or biocompatibility for use in drug delivery systems or functional coatings. nbinno.com

Biotechnology: In biotechnology, the compound could be used as a building block in the microbial synthesis of non-naturally occurring chemicals. nih.gov Engineered metabolic pathways in microorganisms could potentially incorporate this acid to produce novel biopolymers or specialty chemicals. Furthermore, its structure is analogous to linker molecules used in solid-phase synthesis, suggesting its potential use as a cleavable or non-cleavable linker for attaching molecules to solid supports in peptide or oligonucleotide synthesis. mdpi.com The defined length and chemical handles of the molecule would be advantageous for such applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.